molecular formula C12H16ClN3O2 B1678467 Pardoprunox hydrochloride CAS No. 269718-83-4

Pardoprunox hydrochloride

Cat. No. B1678467
CAS RN: 269718-83-4
M. Wt: 269.73 g/mol
InChI Key: NQRIKTDKFHAOKC-UHFFFAOYSA-N
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Description

Pardoprunox hydrochloride (also known as SLV-308) is an antiparkinsonian drug that was developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety . Pardoprunox acts as a D2 (pK i = 8.1) and D3 receptor (pK i = 8.6) partial agonist (IA = 50% and 67%, respectively) and 5-HT1A receptor (pK i = 8.5) full agonist (IA = 100%) .


Molecular Structure Analysis

The molecular formula of Pardoprunox hydrochloride is C12H16ClN3O2 . The molecular weight is 269.73 g/mol . The InChI is 1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H .

Scientific Research Applications

Treatment of Parkinson’s Disease

Pardoprunox hydrochloride has been developed as an antiparkinsonian drug . It reached phase III clinical trials before being discontinued . It is a partial dopamine D2 and D3 receptor agonist . This means it can bind to these receptors and mimic the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease. This can help alleviate the symptoms of the disease.

Treatment of Early Stage Parkinson’s Disease

Pardoprunox has been used in trials studying the treatment of Early Stage Parkinson’s Disease . The drug’s action on dopamine receptors can help manage the symptoms of Parkinson’s disease in its early stages.

Treatment of Advanced Stage Parkinson’s Disease

Pardoprunox has also been used in trials studying the treatment of Advanced Stage Parkinson’s Disease . As the disease progresses, the symptoms can become more severe. Pardoprunox’s action on dopamine receptors can help manage these symptoms.

Treatment of Depression and Anxiety

Pardoprunox was also being investigated for the treatment of depression and anxiety . However, these indications appear to have been abandoned . As a serotonin 5-HT1A receptor full agonist , Pardoprunox can increase the activity of serotonin, a neurotransmitter that plays a key role in mood regulation.

Reduction of Dyskinesia and Psychosis

Relative to other dopaminergic antiparkinsonian agents, pardoprunox is thought to have significantly less of a propensity for inducing certain side effects like dyskinesia and psychosis . Dyskinesia is a movement disorder characterized by involuntary muscle movements, and psychosis is a severe mental disorder characterized by a disconnection from reality.

Mechanism of Action

Target of Action

Pardoprunox hydrochloride primarily targets dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and motor control, which are often disrupted in conditions like Parkinson’s disease .

Mode of Action

Pardoprunox hydrochloride acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This unique mechanism of action allows pardoprunox to modulate neurotransmitter activity in a balanced manner, potentially reducing side effects associated with full dopamine receptor activation .

Biochemical Pathways

Its agonistic activity at dopamine and serotonin receptors suggests it may influence dopaminergic and serotonergic signaling pathways . These pathways play key roles in motor control, mood regulation, and reward processing, among other functions .

Pharmacokinetics

The compound’s pharmacokinetic profile would significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of pardoprunox hydrochloride’s action are likely to involve changes in neurotransmitter activity within the central nervous system. By acting as a partial agonist at dopamine receptors and a full agonist at serotonin receptors, pardoprunox may help to restore balance in these neurotransmitter systems . This could potentially alleviate symptoms associated with conditions like Parkinson’s disease .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound like pardoprunox hydrochloride . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound .

Safety and Hazards

Pardoprunox hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIKTDKFHAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949746
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pardoprunox hydrochloride

CAS RN

269718-83-4
Record name Pardoprunox hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARDOPRUNOX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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